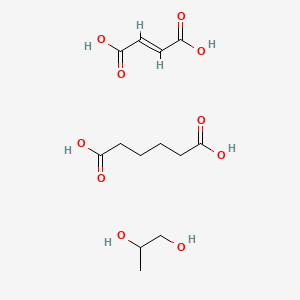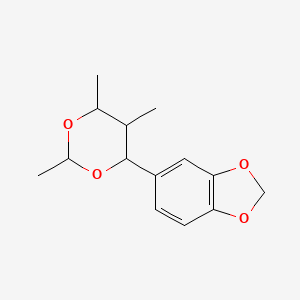
5-(2,5,6-Trimethyl-1,3-dioxan-4-yl)-2H-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,5,6-Trimethyl-1,3-dioxan-4-yl)-2H-1,3-benzodioxole is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a dioxane ring with multiple methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5,6-Trimethyl-1,3-dioxan-4-yl)-2H-1,3-benzodioxole typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,5,6-Trimethyl-1,3-dioxan-4-yl)-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the dioxane ring or the benzodioxole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the benzodioxole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodioxole ring .
Wissenschaftliche Forschungsanwendungen
5-(2,5,6-Trimethyl-1,3-dioxan-4-yl)-2H-1,3-benzodioxole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 5-(2,5,6-Trimethyl-1,3-dioxan-4-yl)-2H-1,3-benzodioxole involves its interaction with molecular targets and pathways within biological systems. This may include binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-(2,5,6-Trimethyl-1,3-dioxan-4-yl)-2H-1,3-benzodioxole include other benzodioxole derivatives and dioxane-containing compounds. Examples include:
- 1,3-Benzodioxole
- 2,5-Dimethyl-1,3-dioxane
- 4-Methyl-1,3-benzodioxole
Uniqueness
What sets this compound apart is its specific combination of the benzodioxole and dioxane rings with multiple methyl groups. This unique structure can impart distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
61097-15-2 |
|---|---|
Molekularformel |
C14H18O4 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
5-(2,5,6-trimethyl-1,3-dioxan-4-yl)-1,3-benzodioxole |
InChI |
InChI=1S/C14H18O4/c1-8-9(2)17-10(3)18-14(8)11-4-5-12-13(6-11)16-7-15-12/h4-6,8-10,14H,7H2,1-3H3 |
InChI-Schlüssel |
CDBCPEOAPQASPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(OC(OC1C2=CC3=C(C=C2)OCO3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl-](/img/structure/B14594805.png)

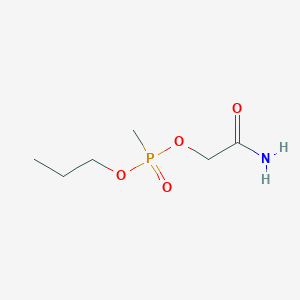
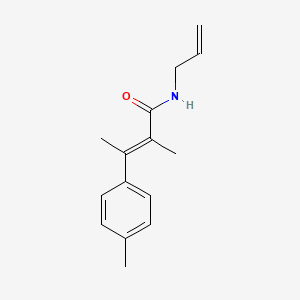
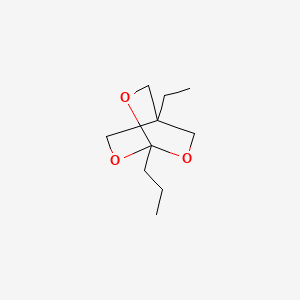
![Diethyl {chloro[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14594826.png)
![2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14594833.png)

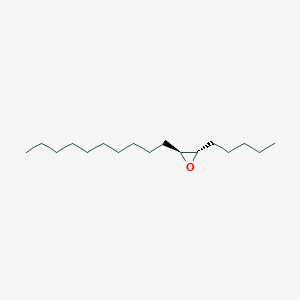
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]-](/img/structure/B14594854.png)
methanone](/img/structure/B14594858.png)
![4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol](/img/structure/B14594871.png)
